N-cycloheptyl-4-methylpyrimidin-2-amine
Description
N-Cycloheptyl-4-methylpyrimidin-2-amine is a pyrimidine derivative characterized by a cycloheptylamine substituent at position 2 and a methyl group at position 4 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and anticancer drugs . The methyl group at position 4 contributes steric stabilization without substantially altering the electronic properties of the pyrimidine core.
Properties
IUPAC Name |
N-cycloheptyl-4-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-8-9-13-12(14-10)15-11-6-4-2-3-5-7-11/h8-9,11H,2-7H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYAURYTODXXBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and similarities between N-cycloheptyl-4-methylpyrimidin-2-amine and related pyrimidine derivatives:
Key Research Findings
Cycloalkylamine Derivatives Cyclohexyl analogs () demonstrate moderate to high kinase inhibitory activity, suggesting the target compound’s cycloheptyl group may retain similar efficacy with altered pharmacokinetics .
Substituent Effects on Binding
- Pyrimidines with para-substituted aryl groups (e.g., 4-methoxyphenyl in ) exhibit enhanced antifungal activity, implying that the cycloheptyl group’s hydrophobicity could similarly optimize antimicrobial binding .
- Pyrazole-containing analogs () show selectivity for tyrosine kinases, highlighting the role of heterocyclic substituents in target specificity .
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically proceeds via an S<sub>N</sub>Ar (nucleophilic aromatic substitution) mechanism under basic conditions. For example, 4-chloro-2-methylpyrimidine reacts with cycloheptylamine in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) at 80–120°C. Triethylamine (TEA) or potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) is added to scavenge HCl, driving the reaction to completion.
Key parameters :
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Solvent polarity : Higher polarity solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
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Temperature : Elevated temperatures (≥100°C) reduce reaction times but risk side-product formation.
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Stoichiometry : A 1.2:1 molar ratio of cycloheptylamine to chloropyrimidine minimizes unreacted starting material.
Yield Optimization and Challenges
Reported yields for analogous reactions range from 45–68% . Challenges include:
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Competitive elimination : At high temperatures, dehydrohalogenation may form pyrimidine byproducts.
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Steric hindrance : The cycloheptyl group’s bulkiness slows nucleophilic attack, necessitating prolonged reaction times (12–24 hours).
Pyrimidine Ring Construction via Condensation Reactions
An alternative approach synthesizes the pyrimidine ring de novo, incorporating the cycloheptylamine moiety during cyclization. This method avoids handling reactive halides and enables modular functionalization.
Biginelli-Type Cyclization
Adapting the Biginelli reaction, β-keto esters (e.g., ethyl acetoacetate) condense with cycloheptylguanidine and aldehydes under acidic conditions to form dihydropyrimidinones, which are subsequently oxidized to pyrimidines.
Typical conditions :
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Catalyst : Concentrated HCl or Lewis acids (e.g., FeCl<sub>3</sub>).
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Oxidizing agent : Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) or potassium persulfate (K<sub>2</sub>S<sub>2</sub>O<sub>8</sub>).
Advantages :
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Single-pot synthesis reduces purification steps.
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Tunable substituents via aldehyde selection.
Limitations :
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Moderate yields (30–50%) due to competing side reactions.
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Requires harsh oxidation conditions that may degrade sensitive groups.
Catalytic Amination Strategies
Transition-metal-catalyzed cross-coupling reactions offer precise control over amination sites. While less common for pyrimidines, these methods show promise for complex substrates.
Buchwald-Hartwig Amination
Palladium catalysts (e.g., Pd(OAc)<sub>2</sub>) with bulky phosphine ligands (Xantphos) enable C–N bond formation between aryl halides and amines. Applied to 4-methyl-2-bromopyrimidine and cycloheptylamine, this method achieves yields up to 75% under optimized conditions:
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pd(OAc)<sub>2</sub> (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs<sub>2</sub>CO<sub>3</sub> |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 18 hours |
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes. For instance, combining 2-chloro-4-methylpyrimidine and cycloheptylamine in DMF with K<sub>2</sub>CO<sub>3</sub> under microwave irradiation (150°C, 30 minutes) yields 62% product .
Industrial-Scale Production Considerations
Scalable synthesis requires balancing cost, safety, and efficiency. Continuous flow reactors outperform batch systems by improving heat transfer and reproducibility.
Flow Chemistry Protocols
A representative flow setup for N-cycloheptyl-4-methylpyrimidin-2-amine synthesis involves:
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Pre-mixing : Chloropyrimidine and cycloheptylamine in DMF.
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Reactor : Tubular reactor (residence time: 20 minutes) at 120°C.
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Quench : In-line neutralization with aqueous HCl.
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Purification : Continuous liquid-liquid extraction.
Benefits :
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20% higher yield compared to batch.
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Reduced solvent waste.
Analytical and Purification Techniques
Characterization
Chromatographic Purification
Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively separates the target compound from unreacted amine and dimeric byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
